4,5-Dichloro-2-nitrobenzoic acid
Overview
Description
4,5-Dichloro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3Cl2NO4 It is a derivative of benzoic acid, where two chlorine atoms and one nitro group are substituted on the benzene ring
Scientific Research Applications
4,5-Dichloro-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are valuable intermediates in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the pharmacological effects of this compound derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
Nitro compounds, such as 4,5-dichloro-2-nitrobenzoic acid, are known to interact with various biological targets due to their electron-withdrawing nitro groups .
Mode of Action
Nitro compounds generally undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
For instance, they can undergo direct substitution with nitric acid , displacement reactions with nitrite ions , and oxidation of primary amines . These reactions can potentially affect various biochemical pathways and their downstream effects.
Result of Action
The compound’s reactions at the benzylic position can lead to various changes at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be kept in a dry, cool, and well-ventilated place . These conditions can influence the compound’s stability, efficacy, and action.
Biochemical Analysis
Biochemical Properties
They can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can involve various enzymes, proteins, and other biomolecules .
Molecular Mechanism
Nitro compounds can exert their effects at the molecular level through various mechanisms . For instance, they can form sigma-bonds with the benzene ring, generating a positively charged intermediate . They can also interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation .
Metabolic Pathways
Nitro compounds can be involved in various metabolic pathways .
Preparation Methods
4,5-Dichloro-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4,5-dichlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
4,5-Dichloro-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester derivatives of this compound can undergo hydrolysis to yield the parent acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4,5-dichloro-2-aminobenzoic acid, while nucleophilic substitution can introduce various substituents at the chlorine positions.
Comparison with Similar Compounds
4,5-Dichloro-2-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives, such as 2,4-dichloro-5-nitrobenzoic acid and 3,5-dichloro-2-nitrobenzoic acid. These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique arrangement of chlorine and nitro groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows for diverse chemical reactions and applications, making it an important compound for further study and development.
Properties
IUPAC Name |
4,5-dichloro-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHYJVCHLDIPIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342657 | |
Record name | 4,5-Dichloro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2011-09-8 | |
Record name | 4,5-Dichloro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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